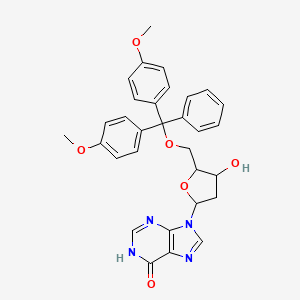

DMT-dI

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(36)16-27(41-26)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNGMVFRUKBGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CNC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of N,N-Dimethyltryptamine from Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biosynthetic pathway of N,N-Dimethyltryptamine (DMT) from the essential amino acid L-tryptophan. It covers the key enzymatic steps, presents relevant quantitative data, and details the experimental protocols necessary for studying this pathway. The information is intended to serve as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.

The Core Biosynthetic Pathway

The endogenous synthesis of DMT from tryptophan is a two-step enzymatic process. This pathway involves the decarboxylation of tryptophan to form tryptamine, followed by a two-step N-methylation to yield N,N-dimethyltryptamine.

-

Decarboxylation of L-Tryptophan: The pathway begins with the essential amino acid L-tryptophan. The enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, catalyzes the removal of the carboxyl group from tryptophan. This reaction produces the intermediate compound tryptamine.[1]

-

Sequential N-Methylation of Tryptamine: The subsequent methylation steps are catalyzed by the enzyme Indolethylamine-N-methyltransferase (INMT).[2][3] Using S-adenosyl-L-methionine (SAM) as the methyl group donor, INMT first transfers a methyl group to the amino side chain of tryptamine, forming N-methyltryptamine (NMT).[1] INMT then catalyzes a second methylation of NMT to produce the final product, N,N-dimethyltryptamine (DMT).[1][2]

Quantitative Data Summary

The study of the DMT biosynthesis pathway has yielded quantitative data on enzyme kinetics and inhibitor interactions. These parameters are crucial for understanding the efficiency and regulation of the pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source | Substrate | Km | Vmax | kcat/Km (s-1·M-1) | Citation(s) |

| AADC | Bacillus atrophaeus (recombinant) | L-Tryptophan | 0.35 mM | 0.163 mg/min/mg | - | [4] |

| AADC | Rat (recombinant) | 5-Hydroxytryptophan | 0.066 mM | 1813 U/mg | - | [5] |

| AADC | Rat (recombinant) | L-DOPA | 0.14 mM | 8444 U/mg | - | [5] |

| INMT | Human (recombinant, expressed in COS-1) | Tryptamine | 2.9 mM | - | - | [6] |

| INMT | Rabbit (recombinant) | Tryptamine | 270 µM | - | 5.4 M-1s-1 | [2] |

| INMT | Rabbit (recombinant) | N-Methyltryptamine | - | - | 56.2 M-1s-1 | [2] |

Table 2: Enzyme Inhibition and Specific Activity

| Enzyme | Source | Compound | Parameter | Value | Citation(s) |

| INMT | Rabbit Lung | DMT (Product Inhibition) | IC50 | 67 µM | [7] |

| INMT | Rabbit Lung (rabINMT) | PDAT (Synthetic Inhibitor) | Ki | 84 µM | [8] |

| INMT | Human (recombinant) | Tryptamine-dependent activity | Specific Activity | 171.8 ± 12.38 cpm | [9] |

| INMT | Rabbit (recombinant) | Tryptamine-dependent activity | Specific Activity | 350.9 ± 23.08 cpm | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DMT biosynthesis pathway, from enzyme production to metabolite quantification.

Recombinant Enzyme Expression and Purification

Production of pure AADC and INMT is essential for in vitro characterization. A common method involves expressing the enzymes in Escherichia coli with an affinity tag (e.g., His-tag, Strep-tag) to facilitate purification.

Protocol: Purification of His-tagged Human AADC from E. coli

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with an expression vector (e.g., pET vector) containing the human AADC cDNA with a C-terminal His-tag.[5]

-

Culture Growth: Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to incubate the culture for 3-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 20 min). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) containing protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris. Collect the supernatant containing the soluble recombinant protein.

-

Affinity Chromatography: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer. Load the clarified supernatant onto the column.

-

Washing: Wash the column with several column volumes of a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged AADC from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Collect fractions and analyze by SDS-PAGE to assess purity.

-

Buffer Exchange: Pool the pure fractions and exchange the buffer into a suitable storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column. Store the purified enzyme at -80°C.

INMT Radiometric Enzyme Assay

This assay measures the transfer of a radiolabeled methyl group from [14C]-S-adenosyl-L-methionine to tryptamine, and is a standard method for quantifying INMT activity.[2][9][10]

Protocol: INMT Activity Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer (e.g., 20 mM NaH2PO4, pH 7.9).[11]

-

Purified recombinant INMT or tissue homogenate (e.g., 5-10 µg).[11]

-

Tryptamine (substrate) at various concentrations for kinetic analysis (e.g., 0.1 - 5 mM).

-

[14C]-S-adenosyl-L-methionine ([14C]-SAM) as the methyl donor (e.g., 0.5 µCi).

-

Make up to a final reaction volume (e.g., 50 µL) with nuclease-free water.

-

-

Incubation: Initiate the reaction by adding the enzyme or substrate. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a small volume of a basic solution, such as 1 M NaOH.

-

Extraction: Add an organic solvent (e.g., ethyl acetate) to extract the methylated, radiolabeled products (NMT and DMT). Vortex thoroughly and centrifuge to separate the phases.

-

Product Separation (TLC): Spot the organic phase onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.[10] Develop the plate using a mobile phase of N-butanol:acetic acid:water (12:3:5 v/v/v).[10] This will separate tryptamine, NMT, and DMT based on their polarity.[10]

-

Quantification: Dry the TLC plate and expose it to a phosphor screen. Image the screen using a phosphor imager. The amount of radioactivity in the spots corresponding to NMT and DMT is quantified and used to calculate the enzyme activity (e.g., in pmol/min/mg of protein).

Quantification of Endogenous Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of tryptophan, tryptamine, and DMT in complex biological samples like brain tissue.[12][13]

Protocol: LC-MS/MS Analysis of Tryptophan, Tryptamine, and DMT in Brain Tissue

-

Tissue Collection and Homogenization: Rapidly dissect the brain region of interest, weigh it, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis. For homogenization, thaw the tissue on ice and homogenize in a suitable buffer or solvent (e.g., acetonitrile) using a tissue homogenizer.

-

Protein Precipitation: Add a cold organic solvent, typically acetonitrile (B52724) or methanol (B129727), containing deuterated internal standards (e.g., DMT-d6) to the homogenate to precipitate proteins.[14] Vortex vigorously.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g for 10-15 min at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. The sample may be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.[14]

-

LC Separation: Inject the prepared sample into an HPLC or UHPLC system. Separate the analytes on a suitable chromatography column (e.g., a C18 or PFP column).[14] Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with an additive like formic acid to improve ionization.[14]

-

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[13] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure specificity and accurate quantification.

-

Data Analysis: Construct calibration curves using standards of known concentrations. Quantify the amount of tryptophan, tryptamine, and DMT in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

References

- 1. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of aromatic L-amino acid decarboxylase in bacillamide C biosynthesis by Bacillus atrophaeus C89 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression, purification, and characterization of rat aromatic L-amino acid decarboxylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human indolethylamine N-methyltransferase: cDNA cloning and expression, gene cloning, and chromosomal localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Human indole(ethyl)amine-N-methyltransferase (hINMT) catalyzed methylation of tryptamine, dimethylsulfide and dimethylselenide is enhanced under reducing conditions - A comparison between 254C and 254F, two common hINMT variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacology of N,N-Dimethyltryptamine (DMT) at Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic compound that exerts its primary psychoactive effects through interaction with the serotonin (B10506) (5-HT) receptor system. This technical guide provides an in-depth analysis of the pharmacology of DMT at various 5-HT receptor subtypes, with a focus on its binding affinity, functional activity, and the intracellular signaling cascades it initiates. Quantitative data from radioligand binding and functional assays are summarized to facilitate comparative analysis. Detailed methodologies for key experimental procedures are provided to enable replication and further investigation. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to offer a clear and comprehensive understanding of DMT's molecular mechanisms of action.

Introduction

N,N-Dimethyltryptamine (DMT) is a tryptamine (B22526) alkaloid found in numerous plant species and endogenously in mammals. It is renowned for its rapid onset and profound, short-lasting psychedelic effects. The primary molecular targets of DMT are serotonin receptors, a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate a wide array of physiological and neurological processes. Understanding the nuanced interactions of DMT with these receptors is crucial for elucidating the neurobiology of psychedelic experiences and for the development of novel therapeutics for psychiatric disorders.

DMT exhibits a broad binding profile across multiple 5-HT receptor subtypes, with particularly high affinity for the 5-HT2A, 5-HT1A, and 5-HT2C receptors.[1] Its hallucinogenic properties are primarily attributed to its agonist activity at the 5-HT2A receptor.[2][3] However, its interactions with other 5-HT receptors, such as the 5-HT1A and 5-HT7 receptors, are thought to modulate the overall subjective and physiological effects.[4][5] This guide will delve into the specific binding kinetics and functional consequences of DMT's engagement with these key serotonin receptors.

Quantitative Pharmacology of DMT at Serotonin Receptors

The interaction of DMT with serotonin receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of DMT at several human serotonin receptor subtypes. These values are compiled from multiple studies and variations may exist due to different experimental conditions.

Table 1: Binding Affinities (Ki) of DMT at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference(s) |

| 5-HT1A | 6.5 - 183 | [4][6] |

| 5-HT1B | 39 - 2100 | [4] |

| 5-HT1D | 39 - 2100 | [4] |

| 5-HT2A | 75 (IC50) - 1200 | [4][6] |

| 5-HT2B | 39 - 2100 | [4] |

| 5-HT2C | 114 - 2630 | [4][6] |

| 5-HT5A | 39 - 2100 | [4] |

| 5-HT6 | 39 - 2100 | [4] |

| 5-HT7 | 39 - 2100 | [4] |

Note: Ki values represent the concentration of DMT required to inhibit 50% of radioligand binding. Lower Ki values indicate higher binding affinity. IC50 values are also provided where Ki is not available.

Table 2: Functional Activity of DMT at Human Serotonin Receptors

| Receptor Subtype | Assay | EC50 (nM) | Emax (% of 5-HT response) | Reference(s) |

| 5-HT1A | Adenylyl Cyclase Inhibition | 4000 | Full Agonist | [7] |

| 5-HT2A | Inositol (B14025) Phosphate Formation | 269 | 39% (Partial Agonist) | [4] |

| 5-HT2A | Arachidonic Acid Release | 260 | 93% (Partial Agonist) | [4] |

| 5-HT2C | Inositol Phosphate Formation | 114 | 99% (Partial Agonist) | [4] |

Note: EC50 represents the concentration of DMT that produces 50% of its maximal effect. Emax is the maximum response produced by DMT relative to the endogenous ligand serotonin (5-HT).

Intracellular Signaling Pathways

DMT's interaction with serotonin receptors triggers distinct intracellular signaling cascades, primarily through the activation of heterotrimeric G proteins and subsequent engagement of downstream effectors. The psychedelic effects of DMT are largely mediated by the 5-HT2A receptor, which couples to the Gq/11 pathway, while its anxiolytic and modulatory effects may involve the 5-HT1A receptor, which couples to the Gi/o pathway.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor by DMT initiates the Gq/11 signaling cascade.[8][9] This pathway leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][10] These events lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability and gene expression.

In addition to the canonical Gq pathway, 5-HT2A receptor activation can also engage β-arrestin signaling pathways.[2][9] The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[9] The balance between Gq and β-arrestin signaling, often referred to as "biased agonism," is thought to be a critical determinant of the qualitative effects of 5-HT2A receptor agonists, with Gq signaling being more closely associated with psychedelic activity.[2][3]

Figure 1: 5-HT2A Receptor Gq Signaling Pathway.

Figure 2: 5-HT2A Receptor β-Arrestin Pathway.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to the inhibitory G protein, Gi/o.[11][12] Upon activation by DMT, the α subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][11] This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal firing rate.[11]

Figure 3: 5-HT1A Receptor Gi Signaling Pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of DMT at serotonin receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of DMT for a specific receptor subtype.

-

Objective: To measure the displacement of a radiolabeled ligand from a serotonin receptor by unlabeled DMT.

-

Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., from HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).[7][13]

-

Unlabeled DMT.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled DMT.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled DMT.

-

For total binding, omit unlabeled DMT. For non-specific binding, add a high concentration of a known non-radiolabeled antagonist.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DMT concentration.

-

Determine the IC50 value (the concentration of DMT that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 4: Radioligand Binding Assay Workflow.

Phosphoinositide Hydrolysis Assay

This functional assay measures the activation of Gq-coupled receptors like 5-HT2A and 5-HT2C.

-

Objective: To quantify the production of inositol phosphates (IPs) in response to DMT stimulation.

-

Materials:

-

Cells expressing the 5-HT2A or 5-HT2C receptor.

-

[3H]myo-inositol.

-

DMT.

-

Lithium chloride (LiCl) solution.

-

Dowex anion-exchange resin.

-

-

Procedure:

-

Culture cells in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulate the cells with varying concentrations of DMT for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

-

Neutralize the cell extracts and apply them to Dowex anion-exchange columns.

-

Elute the [3H]inositol phosphates with a suitable buffer (e.g., formic acid).

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates produced against the logarithm of the DMT concentration.

-

Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

-

Adenylyl Cyclase Inhibition Assay

This functional assay is used to measure the activation of Gi-coupled receptors like 5-HT1A.

-

Objective: To quantify the inhibition of forskolin-stimulated cAMP production by DMT.

-

Materials:

-

Cell membranes expressing the 5-HT1A receptor.

-

DMT.

-

Forskolin (an adenylyl cyclase activator).

-

ATP.

-

cAMP assay kit (e.g., ELISA-based).

-

-

Procedure:

-

In a reaction tube, combine cell membranes, ATP, and varying concentrations of DMT.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin.

-

Incubate the reaction at 37°C for a specific time (e.g., 10-15 minutes).

-

Terminate the reaction by heating or adding a stop solution.

-

Measure the amount of cAMP produced using a cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the DMT concentration.

-

Determine the EC50 and Emax values from the resulting dose-response curve.

-

Head-Twitch Response (HTR) Assay

This in vivo behavioral assay in rodents is a widely used proxy for the hallucinogenic potential of 5-HT2A receptor agonists.[14][15][16]

-

Objective: To quantify the frequency of head-twitch responses in mice or rats following DMT administration.

-

Animals:

-

Male C57BL/6J mice are commonly used.[14]

-

-

Procedure:

-

Acclimatize the animals to the testing environment.

-

Administer DMT via a specific route (e.g., intraperitoneal, intravenous).[14]

-

Place the animal in an observation chamber.

-

Record the number of head twitches over a defined period (e.g., 30 minutes).[14] Head twitches are rapid, side-to-side rotational movements of the head.

-

Automated detection systems using a magnet attached to the head and a magnetometer coil can be used for precise quantification.[14]

-

-

Data Analysis:

-

Compare the number of head twitches in DMT-treated animals to a vehicle-treated control group.

-

Analyze the dose-response relationship of DMT on HTR frequency.

-

Conclusion

DMT's complex pharmacology at serotonin receptors underscores its profound effects on the central nervous system. Its high affinity and partial agonist activity at the 5-HT2A receptor are central to its psychedelic properties, primarily through the activation of the Gq signaling pathway. Concurrently, its interactions with other receptors, such as the Gi-coupled 5-HT1A receptor, likely contribute to the modulation of its psychoactive effects. The emerging understanding of biased agonism at the 5-HT2A receptor, where the balance between Gq and β-arrestin signaling can be fine-tuned, opens new avenues for the rational design of therapeutic agents that may harness the neuroplastic and antidepressant effects of these compounds while minimizing their hallucinogenic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of DMT and related compounds, which will be instrumental in advancing our knowledge of their therapeutic applications.

References

- 1. psychedelicreview.com [psychedelicreview.com]

- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]

- 6. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential interactions of dimethyltryptamine (DMT) with 5-HT1A and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. msudenver.edu [msudenver.edu]

- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 13. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Head-twitch response - Wikipedia [en.wikipedia.org]

- 16. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N,N-Dimethyltryptamine (DMT) in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural occurrence of N,N-Dimethyltryptamine (DMT) in various plant species. It includes quantitative data on DMT concentrations, detailed experimental protocols for its extraction and analysis, and diagrams of its biosynthetic pathway and common laboratory workflows.

Introduction to Plant-Derived DMT

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound belonging to the tryptamine (B22526) family. It is found throughout the natural world, in a wide variety of plant species, and is also an endogenous compound in animals.[1] Historically, DMT-containing plants have been used for centuries in traditional shamanistic and religious rituals, most notably in the preparation of the Amazonian beverage Ayahuasca.[1][2] In this brew, a DMT-containing plant, such as Psychotria viridis, is typically combined with a plant containing monoamine oxidase inhibitors (MAOIs), like Banisteriopsis caapi. The MAOI prevents the rapid breakdown of DMT in the digestive system, rendering it orally active.[2][3] This guide focuses on the botanical sources of DMT, providing technical data for research and development purposes.

Principal Plant Genera Containing DMT

DMT has been identified in numerous plant genera across different families. The presence and concentration of DMT can vary significantly based on the plant species, the specific part of the plant, and environmental factors.[4] The major genera known to contain DMT include Acacia, Mimosa, Psychotria, Virola, and Delosperma.[1][5]

Quantitative Analysis of DMT in Plant Species

The concentration of DMT in plant material is a critical factor for research and potential therapeutic applications. The following table summarizes quantitative data reported in the literature for several key species. It is important to note that these values can exhibit considerable variability.

| Genus | Species | Plant Part | DMT Concentration (% by dry weight) | Other Alkaloids Present | Reference(s) |

| Mimosa | M. hostilis (tenuiflora) | Inner Root Bark | 0.31% - 2.0% | NMT, 2-Methyl-1,2,3,4-Tetrahydro-Beta-Carboline | [6] |

| Stem Bark | ~0.03% | - | [6] | ||

| Psychotria | P. viridis | Leaves | 0.1% - 0.61% | N-methyltryptamine (NMT), MMT, MTHC | [3] |

| Acacia | A. acuminata | Bark | up to 1.6% | Tryptamine, NMT | [4][7] |

| Leaves | 0.6% - 1.0% | Tryptamine | [4] | ||

| A. colei | Bark | up to 1.8% (requires confirmation) | - | [8] | |

| Leaf | 0.2% - 0.6% (requires confirmation) | - | [8] | ||

| A. burkittii | Bark | 0.2% - 1.2% | NMT | [4] | |

| Virola | V. theiodora | Bark | 0.190% (as 5-MeO-DMT) | DMT (leaves), 5-MeO-DMT | [9][10] |

| Leaves | 0.092% | 5-MeO-DMT (bark) | [9] | ||

| V. calophylla | Bark | 0.065% - 0.25% (total alkaloids) | 5-MeO-DMT | [9] | |

| Delosperma | D. cooperi | Leaves | Present (quantitative data varies) | 5-MeO-DMT | [9][11] |

| D. acuminatum | - | Present | 5-MeO-DMT | [7][9] |

Biosynthesis of N,N-Dimethyltryptamine in Plants

The biosynthesis of DMT in plants begins with the essential amino acid tryptophan. The pathway involves two primary enzymatic steps. First, the enzyme aromatic amino acid decarboxylase (AADC) removes the carboxyl group from tryptophan to produce tryptamine. Subsequently, the enzyme indolethylamine-N-methyltransferase (INMT) transfers two methyl groups from the donor molecule S-adenosyl-methionine (SAM) to the amine group of tryptamine, first forming N-methyltryptamine (NMT) and then N,N-Dimethyltryptamine (DMT).[12][13][14]

Experimental Protocols

The extraction and quantification of DMT from plant matrices are fundamental procedures for research. Methodologies range from simple solvent extractions to more complex chromatographic techniques for precise quantification.

Acid-base extraction is a common and effective method for isolating tryptamine alkaloids from plant material.[15][16] The protocol leverages the pH-dependent solubility of DMT. In an acidic environment, DMT becomes a protonated, water-soluble salt, while in a basic environment, it exists as a non-polar, organic-soluble freebase.

Protocol Steps:

-

Preparation: The dried plant material (e.g., root bark, leaves) is pulverized to a fine powder to maximize the surface area for extraction.[16][17]

-

Acidification: The powdered material is soaked in an acidic solution (e.g., dilute hydrochloric or acetic acid). This converts the DMT into its salt form, which dissolves in the aqueous solution.[15][16][18] This step also helps separate the DMT from non-polar lipids and waxes.

-

Filtration: The mixture is filtered to remove solid plant debris, retaining the acidic aqueous solution containing the DMT salt.[15]

-

Basification: An alkaline solution, such as sodium hydroxide, is added to the filtered liquid.[15][17] This increases the pH, deprotonating the DMT salt and converting it back into its non-polar freebase form, which is insoluble in water.

-

Solvent Extraction: A non-polar organic solvent (e.g., n-hexane, naphtha, dichloromethane) is added to the basic solution.[16][19] The freebase DMT, being non-polar, preferentially dissolves into the organic solvent layer.

-

Separation & Evaporation: The organic solvent layer, now containing the DMT, is carefully separated from the aqueous layer. The solvent is then evaporated, leaving behind the extracted DMT crystals or residue.[16] Further purification can be achieved through recrystallization.

For accurate quantification of DMT in extracts, chromatographic methods coupled with mass spectrometry are the standard. These techniques offer high sensitivity and selectivity.

Common Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds in the gas phase. The sample extract is injected into the GC, where it is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification.[20][21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for a wider range of compounds, including those that are not easily vaporized. The sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and quantification.[20][22]

General Protocol Workflow:

-

Sample Preparation: A precise amount of the plant extract is dissolved in a suitable solvent. An internal standard may be added at this stage for accurate quantification.

-

Injection: A small volume of the prepared sample is injected into the chromatograph (GC or LC).

-

Chromatographic Separation: The components of the sample are separated as they pass through the analytical column.

-

Mass Spectrometric Detection: As each component, including DMT, elutes from the column, it is detected by the mass spectrometer.

-

Data Analysis: The resulting data is processed to create a chromatogram. The peak corresponding to DMT is identified based on its retention time and mass spectrum. The area of this peak is then compared to a calibration curve generated from standards of known DMT concentrations to determine the exact amount in the original sample.[20][23]

References

- 1. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 3. Psychotria viridis - Wikipedia [en.wikipedia.org]

- 4. List of Acacia species known to contain psychoactive alkaloids - Wikiwand [wikiwand.com]

- 5. recovered.org [recovered.org]

- 6. Mimosa hostilis - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 7. List of psychoactive plants - Wikipedia [en.wikipedia.org]

- 8. List of Acacia species known to contain psychoactive alkaloids - Wikipedia [en.wikipedia.org]

- 9. List of psychoactive plants - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 10. catbull.com [catbull.com]

- 11. Delosperma cooperi - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 15. Unlocking the Secrets of Plant Extraction: A Deep Dive into DMT [greenskybio.com]

- 16. DMT Extraction from Fatty Plants: A Deep Dive into the Science and Art of Harvesting Dimethyltryptamine [greenskybio.com]

- 17. scribd.com [scribd.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Internet method for the extraction of N,N -dimethyltryptamine from Mimosa hostilis roots: Does it really extract dimethyltryptamine? – ScienceOpen [scienceopen.com]

- 20. Detection and Quantification of Psychoactive N,N-Dimethyltryptamine in Ayahuasca Brews by Ambient Ionization High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. repositorio.ufba.br [repositorio.ufba.br]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Historical and Traditional Use of N,N-Dimethyltryptamine (DMT)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is a potent, naturally occurring serotonergic hallucinogen found in numerous plant species and endogenously in mammals.[1][2] For centuries, perhaps even millennia, indigenous cultures, particularly in South America, have utilized DMT-containing plants in complex psychoactive preparations for spiritual, medicinal, and social purposes.[1][3][4] These traditions represent a deep repository of ethnobotanical and pharmacological knowledge. The primary psychoactive effects of DMT are mediated through its agonist activity at serotonin (B10506) 5-HT2A receptors.[5][6][7] However, when ingested orally, DMT is rapidly metabolized and rendered inactive by monoamine oxidase A (MAO-A) in the digestive system.[7][8][9] Traditional preparations ingeniously overcome this limitation by combining DMT-containing plants with plants that contain β-carboline alkaloids, which are potent reversible inhibitors of MAO-A (MAOIs).[8][10][11] This guide provides a technical overview of the historical and traditional use of DMT, focusing on the preparation, chemical composition, and pharmacological principles of two key traditional medicines: Ayahuasca and Yopo snuff.

Traditional DMT Preparations

Ayahuasca

Ayahuasca is a psychoactive decoction originating from the Amazon basin.[1][12] The name, from the Quechuan languages, translates to "vine of the soul" or "spirit rope."[1] The preparation is central to the traditional medicine and shamanism of numerous indigenous groups.[3]

-

Botanical Components: The brew is fundamentally a combination of at least two plants:

-

MAOI Source: The vine of Banisteriopsis caapi, which contains the β-carboline alkaloids harmine (B1663883), harmaline, and tetrahydroharmine (B102439) (THH). These compounds inhibit MAO-A, allowing DMT to be orally active.[1][12][13]

-

DMT Source: The leaves of plants such as Psychotria viridis (chacruna) or Diplopterys cabrerana (chaliponga), which are rich in N,N-DMT.[1][12]

-

-

Traditional Use: Ayahuasca is used in ceremonial contexts, typically guided by a shaman (curandero or ayahuascero), for healing, divination, and spiritual communication.[3][14] The experience is often accompanied by specific rituals, dietary restrictions (dieta), and prescribed intentions.[1][15][16]

Yopo Snuff

Yopo is a psychoactive snuff used for ritual purposes by indigenous groups in South America and the Caribbean for over 4,000 years.[17][18]

-

Botanical Source: The snuff is prepared from the beans of the Anadenanthera peregrina tree.[17][19] These beans contain several psychoactive compounds, primarily bufotenin (5-HO-DMT), but also DMT and 5-MeO-DMT in some species.[20]

-

Preparation and Administration: The beans are toasted to pop the husks, and the inner part is ground into a fine powder. This powder is then mixed with an alkaline substance, such as lime from snail shells or plant ash, in roughly a 1:1 ratio.[17][18] This alkaline mixture likely converts the tryptamine (B22526) salts into their more readily absorbed free-base form. The snuff is then forcefully blown into the user's nostrils by another person through tubes, a method that allows for rapid absorption.[17][20] Some preparations also involve the inclusion of B. caapi cuttings, suggesting a synergistic pharmacological interaction.[19]

Quantitative Analysis of Traditional Preparations

Modern analytical techniques have allowed for the quantification of key psychoactive alkaloids in traditional brews. The concentration of these compounds can vary significantly based on the plant species used, the skill of the preparer, and the specific ritualistic intent.[1]

| Preparation | Active Compounds | Plant Sources Analyzed | Concentration Range (mg/L) | Analytical Method | Reference |

| Ayahuasca | N,N-Dimethyltryptamine (DMT) | B. caapi & P. viridis | 40 - 5840 mg/L | Various (HPLC, GC-MS) | [21][22] |

| Ayahuasca | N,N-Dimethyltryptamine (DMT) | Various combinations including P. viridis & D. cabrerana | 45.7 - 230.5 mg/L | DART-HRMS | [21][22] |

| Ayahuasca | Harmine, Tetrahydroharmine, Harmaline | B. caapi & P. viridis | Not consistently quantified; present as major alkaloids. | qNMR | [23] |

Experimental Protocols & Workflows

Representative Protocol: Quantification of DMT in Ayahuasca Brews via DART-HRMS

This section outlines a representative methodology based on published studies for the rapid detection and quantification of DMT in complex botanical matrices like Ayahuasca.[21][22][24]

-

Standard Preparation:

-

Prepare a stock solution of a certified DMT standard at a concentration of 1 mg/mL.

-

Prepare a stock solution of an internal standard (e.g., DET) at a similar concentration.

-

Create a series of calibrators by diluting the DMT stock solution to concentrations ranging from 10 mg/L to 150 mg/L. The lowest point should represent the lower limit of quantification (LLOQ).[21][22]

-

-

Sample Preparation:

-

Homogenize the Ayahuasca brew sample.

-

Dilute an aliquot of the brew with an appropriate solvent (e.g., methanol).

-

Spike the diluted sample with the internal standard.

-

-

Instrumentation and Analysis:

-

Utilize a Direct Analysis in Real Time (DART) ion source coupled to a High-Resolution Mass Spectrometer (HRMS).

-

Set the DART parameters (e.g., gas temperature, flow rate) to optimal levels for tryptamine ionization.

-

Acquire mass spectra in positive ion mode over a relevant mass range.

-

-

Data Processing:

-

Generate a standard curve by plotting the peak area ratio of DMT to the internal standard against the concentration of the calibrators.

-

Calculate the concentration of DMT in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Confirm the identity of DMT by comparing the accurate mass measurement and isotopic pattern to theoretical values.

-

Traditional Preparation Workflow: Ayahuasca

The following diagram illustrates the generalized, traditional workflow for preparing the Ayahuasca decoction. The process is often ritualistic and can span several days.[1]

Pharmacology and Mechanism of Action

DMT Biosynthesis and Metabolism

Endogenous DMT is synthesized from the essential amino acid tryptophan.[7][25][26] Tryptophan is decarboxylated to form tryptamine, which is then N,N-dimethylated by the enzyme indolethylamine-N-methyltransferase (INMT).[7][25][27] The primary metabolic pathway for DMT is deamination by MAO-A, which converts it into the inactive metabolite indole-3-acetic acid (IAA).[7][25] This rapid metabolism is why orally ingested DMT is inactive without the co-administration of an MAOI, as is the case in Ayahuasca.[7][8][9]

Receptor Binding and Signaling

DMT's psychoactive effects are primarily attributed to its action as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors.[5][9] The 5-HT2A receptor is considered necessary for the hallucinogenic effects of classic psychedelics.[28][29]

-

Primary Signaling Pathway: Activation of the 5-HT2A receptor, a Gq/11 protein-coupled receptor (GPCR), stimulates phospholipase C (PLC).[6][28] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Other Receptor Interactions: DMT also binds to a variety of other receptors, including other serotonin subtypes (5-HT1A, 5-HT7), sigma-1 receptors, and trace amine-associated receptors (TAARs), which may contribute to its complex pharmacological profile.[26][30][31]

References

- 1. Ayahuasca - Wikipedia [en.wikipedia.org]

- 2. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 3. Traditional Uses of DMT: Exploring Its Cultural Significance and Modern Applications — Cigaweeds [cigaweeds.co]

- 4. dmtvapepen.co.uk [dmtvapepen.co.uk]

- 5. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ayahuasca, Ibogaine, and 5-MeO-DMT | Reset Restore MD [randrmd.com]

- 11. scielo.br [scielo.br]

- 12. britannica.com [britannica.com]

- 13. New Insights into the Chemical Composition of Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is Ayahuasca? Plant, Medicine, Ceremony, and Tradition [ayahuascafoundation.org]

- 15. How to prepare for Ayahuasca ceremony | Diet Rules & Spiritual Guidance [apljourneys.com]

- 16. Amazonian Medicine and the Psychedelic Revival: Considering the “Dieta” - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Yopo: Ancient Psychedelic Uses, Effects, and Legal Status [greatist.com]

- 18. Yopo: The Medicine of the Gods | Everything You Need to Know [wanaycommunity.com]

- 19. Snuff synergy: preparation, use and pharmacology of yopo and Banisteriopsis caapi among the Piaroa of southern Venezuela - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anadenanthera_peregrina [bionity.com]

- 21. Detection and Quantification of Psychoactive N,N-Dimethyltryptamine in Ayahuasca Brews by Ambient Ionization High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Detection and Quantification of Psychoactive N,N-Dimethyltryptamine in Ayahuasca Brews by Ambient Ionization High-Resolution Mass Spectrometry | National Institute of Justice [nij.ojp.gov]

- 25. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 26. The Neuromodulatory and Therapeutic Potential of N, N-Dimethyltryptamine (DMT) - Amerigo Scientific [amerigoscientific.com]

- 27. A mechanistic insight for the biosynthesis of N,N-dimethyltryptamine: An ONIOM theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. blossomanalysis.com [blossomanalysis.com]

- 29. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]

- 30. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 31. N,N-dimethyltryptamine and Amazonian ayahuasca plant medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of N,N-Dimethyltryptamine (DMT): A Technical Guide to Psychoactive Properties and Pharmacological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of N,N-Dimethyltryptamine (DMT), detailing their psychoactive properties, receptor binding affinities, and the experimental methodologies used for their evaluation. The information is intended to serve as a resource for researchers and professionals engaged in the study of serotonergic compounds and the development of novel therapeutics.

Introduction

N,N-Dimethyltryptamine is a naturally occurring psychedelic compound found in numerous plant and animal species. Its potent psychoactive effects are primarily mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. Structural modifications of the DMT molecule have led to the synthesis of a wide array of analogues with varying potencies and qualitative effects. Understanding the structure-activity relationships (SAR) of these compounds is crucial for elucidating the mechanisms of psychedelic action and for the rational design of new chemical entities with therapeutic potential.

This guide summarizes the quantitative data on the binding affinities and functional activities of key DMT analogues, provides detailed protocols for essential in vitro and in vivo assays, and illustrates the primary signaling pathways involved in their mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki), half-maximal inhibitory concentrations (IC50), half-maximal effective concentrations (EC50), and in vivo potencies (ED50) for DMT and a selection of its structural analogues. These values are compiled from various published studies and are intended for comparative purposes. Experimental conditions can vary between studies, which may affect the absolute values.

Table 1: Receptor Binding Affinities (Ki in nM) of DMT Analogues at Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |

| DMT | 170[1] | - | - | 75 ± 1[2] | - | - | - | - |

| 5-MeO-DMT | 6.5[1] | - | - | - | - | - | - | - |

| Bufotenin (5-HO-DMT) | 4.9[1] | - | - | - | - | - | - | - |

| Psilocin (4-HO-DMT) | - | - | - | - | - | - | - | - |

| 4-AcO-DMT | - | - | - | - | - | - | - | - |

| 5-F-DALT | - | 36 (SERT) | - | - | - | - | - | - |

| 5-MeO-DALT | - | 499 (SERT) | - | - | - | - | - | - |

Table 2: In Vitro Functional Activity (EC50 in nM) of DMT Analogues

| Compound | Assay | Receptor | EC50 (nM) |

| Psilocin | Calcium Mobilization | h5-HT2A | - |

| 4-HO-MET | Calcium Mobilization | h5-HT2A | - |

| 4-HO-DIPT | Calcium Mobilization | h5-HT2A | - |

| Bufotenin | - | 5-HT2A | 3.49[1] |

| 5-MeO-DMT | - | 5-HT2A | 3.87[1] |

Table 3: In Vivo Potency (ED50 in mg/kg) of DMT Analogues in the Mouse Head-Twitch Response (HTR) Assay

| Compound | ED50 (mg/kg) |

| Psilocin | 0.17 (0.81 µmol/kg)[3] |

| 4-HO-MET | - (0.65 µmol/kg)[3] |

| 4-HO-DIPT | - (3.46 µmol/kg)[3] |

| 4-HO-NET | 1.4[4][5] |

| 4-HO-NPT | - |

| 4-HO-NALT | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of DMT analogues.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the 5-HT2A receptor.[6][7][8]

Objective: To determine the inhibitory constant (Ki) of a DMT analogue at the human 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Lysis buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.[1]

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

-

Non-specific binding control: 1 µM Ketanserin or 1 µM (±)DOI.[10][11]

-

Test compounds (DMT analogues) at various concentrations.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus with GF/C filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-5-HT2A cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[1]

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[1]

-

Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations (for competition assay) or buffer (for saturation assay).

-

Radioligand at a fixed concentration (typically at or below its Kd) for competition assays, or at varying concentrations for saturation assays.

-

Membrane preparation (typically 50-120 µg of protein).

-

-

To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM ketanserin) in separate wells.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.[10][11]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol outlines a method to assess the functional activity of DMT analogues at Gq-coupled receptors like 5-HT2A by measuring changes in intracellular calcium concentration.[2][12][13]

Objective: To determine the EC50 of a DMT analogue for Gq-mediated signaling at the 5-HT2A receptor.

Materials:

-

HEK293 cells expressing the human 5-HT2A receptor.

-

Cell culture medium.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

-

Probenecid (optional, to prevent dye leakage).[12]

-

Test compounds (DMT analogues) at various concentrations.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed HEK293-5-HT2A cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer, potentially containing probenecid.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate for 30-60 minutes at 37°C.[15]

-

-

Assay:

-

Prepare a plate with serial dilutions of the test compounds in assay buffer.

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to measure fluorescence intensity before and after the addition of the compounds.

-

The instrument will inject the compounds into the cell plate and record the fluorescence signal over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence for each well (peak fluorescence minus baseline fluorescence).

-

Plot the change in fluorescence against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Mouse Head-Twitch Response (HTR) Assay

The HTR is a behavioral assay in rodents that is considered a reliable proxy for hallucinogenic potential in humans, mediated by 5-HT2A receptor activation.

Objective: To determine the in vivo potency (ED50) of a DMT analogue to induce the head-twitch response.

Materials:

-

Male C57BL/6J mice.

-

Test compounds (DMT analogues) dissolved in an appropriate vehicle (e.g., saline).

-

Observation chambers.

-

A system for recording head twitches, which can range from manual observation by a trained experimenter to automated systems using a head-mounted magnet and a magnetometer.

Procedure:

-

Animal Acclimation:

-

House the mice in the testing room for at least one hour before the experiment to acclimate.

-

-

Drug Administration:

-

Administer the test compound or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection. Doses should be administered in a randomized and counterbalanced order.

-

-

Observation:

-

Place the mouse in the observation chamber immediately after injection.

-

Record the number of head twitches over a specified period, for example, for 30 minutes starting 10 minutes after injection. A head twitch is defined as a rapid, side-to-side rotational movement of the head.

-

-

Data Analysis:

-

Sum the total number of head twitches for each animal.

-

Plot the mean number of head twitches against the logarithm of the drug dose.

-

Fit the data to a dose-response curve to determine the ED50 value, which is the dose that produces 50% of the maximal response.

-

Signaling Pathways

The psychoactive effects of DMT and its analogues are primarily initiated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation triggers two main intracellular signaling cascades: the canonical Gq/11 pathway and the β-arrestin pathway. The balance between these pathways may contribute to the specific psychoactive properties of different ligands.

Gq/11 Signaling Pathway

Activation of the 5-HT2A receptor leads to the coupling and activation of the Gq/11 protein. This initiates a cascade that results in the mobilization of intracellular calcium.

Caption: 5-HT2A receptor Gq-protein signaling cascade.

β-Arrestin Signaling Pathway

Upon agonist binding, the 5-HT2A receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from G-proteins and can initiate a separate wave of signaling, as well as receptor internalization.

Caption: β-arrestin pathway in 5-HT2A receptor signaling.

Conclusion

The study of DMT and its structural analogues provides valuable insights into the pharmacology of serotonergic psychedelics. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a foundation for further research in this area. The elucidation of structure-activity relationships and the differential engagement of signaling pathways will continue to be critical for the development of novel compounds with specific and potentially therapeutic psychoactive profiles. It is imperative that future studies continue to employ rigorous and standardized methodologies to ensure the comparability and reproducibility of findings in this rapidly evolving field.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Head-twitch response - Wikipedia [en.wikipedia.org]

- 12. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of the Sigma-1 Receptor in DMT's Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethyltryptamine (DMT), a potent endogenous psychedelic, has traditionally been studied for its profound effects on consciousness, primarily mediated by the serotonin (B10506) 5-HT2A receptor. However, a growing body of evidence has illuminated a significant role for the sigma-1 receptor (S1R) in DMT's broader pharmacological profile. The S1R is not a classic cell surface receptor but a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), where it acts as a pluripotent modulator of cellular stress and survival.[1][2][3] DMT has been identified as an endogenous ligand for the S1R, acting as an agonist.[4][5] This interaction does not appear to be the primary driver of DMT's hallucinogenic effects but is central to its neuroprotective, anti-inflammatory, and immunomodulatory properties.[1][6][7] This guide provides a technical overview of the current understanding of the DMT-S1R interaction, detailing binding affinities, signaling pathways, experimental evidence, and functional consequences relevant to therapeutic development.

The Sigma-1 Receptor (S1R): An Intracellular Chaperone

Initially mischaracterized as an opioid receptor, the S1R is now understood to be a distinct protein with no homology to other mammalian receptors.[8][9] It is a 223-amino acid protein that functions as a ligand-regulated molecular chaperone.[3][10]

-

Subcellular Localization: The S1R is predominantly localized at the MAM, a critical interface between the ER and mitochondria.[1][11] This strategic position allows it to regulate key cellular processes, including calcium signaling, lipid transport, ATP production, and the unfolded protein response (UPR).[2][3][11]

-

Function: As a chaperone, the S1R interacts with a variety of "client" proteins, including ion channels and other receptors, to ensure their correct folding and function.[3][12] Under conditions of cellular stress, S1R activation can mobilize and fine-tune anti-stress responses, promoting cell survival.[1][11] It plays a crucial modulatory role in glutamatergic neurotransmission, intracellular Ca2+ signaling, and the activity of various ion channels.[8][9][10]

Quantitative Analysis of DMT's Interaction with Sigma Receptors

DMT binds to the S1R with a moderate affinity. While this affinity is considerably lower than its affinity for the 5-HT2A receptor, it is sufficient to engage S1R-mediated signaling, particularly given that endogenous DMT may accumulate to relevant concentrations in specific cellular compartments.[6][13] The binding characteristics of DMT and related trace amines highlight a structural preference of the S1R for N,N-dimethylated compounds.[4]

| Compound | Receptor | Binding Affinity (Kd or Ki) | Reference |

| N,N-Dimethyltryptamine (DMT) | Sigma-1 | 14.75 µM (Kd) | [4][14] |

| N,N-Dimethyltryptamine (DMT) | Sigma-2 | > 100 µM (Kd) | [4] |

| N-Methyltryptamine | Sigma-1 | 22.3 µM (Kd) | [4] |

| Tryptamine | Sigma-1 | > 100 µM (Kd) | [4] |

| Tryptamine | Sigma-2 | 4.91 µM (Kd) | [4] |

| (+)-Pentazocine | Sigma-1 | Nanomolar range | [13][15] |

| Haloperidol | Sigma-1 | 3 nM (Ki) | [4] |

| DMT | 5-HT2A | ~75 - 462 nM | [6][14][16] |

Table 1: Comparative binding affinities of DMT and other relevant compounds for Sigma and Serotonin receptors.

Signaling Pathways and Molecular Mechanisms

Activation of the S1R by DMT initiates a cascade of intracellular events distinct from G-protein-coupled receptor signaling. The proposed mechanism involves the chaperone activity of S1R.[15]

-

Dissociation from BiP: In its inactive state, S1R is bound to another ER chaperone, the Binding-immunoglobulin Protein (BiP).[15] The binding of an agonist like DMT, at concentrations near its affinity, is hypothesized to cause the dissociation of S1R from BiP.[15]

-

Chaperoning of Client Proteins: Once freed from BiP, S1R can interact with and modulate its client proteins. A key target is the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), an ion channel that governs the release of calcium from the ER.[10][15] By chaperoning the IP₃R, S1R enhances Ca²+ signaling from the ER to the mitochondria, which can boost ATP production.[11][15]

-

Translocation and Ion Channel Modulation: At higher concentrations, DMT may induce the translocation of S1R from the MAM to the plasma membrane and other cellular compartments.[15] Here, it can directly interact with and inhibit various voltage-gated ion channels, including sodium (Na⁺) and potassium (K⁺) channels.[4][15][17] This modulation of ion channels is a hallmark of S1R activation.[10]

Caption: Proposed signaling pathway for DMT at the Sigma-1 Receptor.

Key Experimental Protocols and Evidence

The role of S1R in DMT's effects is supported by a range of in vitro and in vivo studies.

Radioligand Binding Assays

These assays quantify the affinity of a ligand for a receptor.

-

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of DMT for S1R and S2R.

-

Methodology:

-

Tissue Preparation: Membranes are prepared from tissues or cells expressing the target receptor (e.g., guinea pig brain homogenates).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor is used (e.g., (+)-[³H]pentazocine for S1R).

-

Competition Assay: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (DMT).

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: Radioactivity of the bound ligand is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[4]

-

Cellular Survival Assays in Hypoxia

These experiments demonstrate the neuroprotective effects of DMT mediated by S1R.[1][11]

-

Objective: To assess if DMT can protect human neurons and immune cells from hypoxic stress and if this effect is S1R-dependent.

-

Methodology:

-

Cell Culture: Human iPSC-derived cortical neurons and monocyte-derived microglia-like cells are cultured.

-

Treatment Groups: Cells are pre-treated with: (a) Vehicle control, (b) DMT, (c) The selective S1R antagonist BD1063, (d) DMT + BD1063. In separate experiments, S1R expression is knocked down using siRNA.

-

Hypoxic Stress: Cells are exposed to severe hypoxia (e.g., 0.5% O₂) for a defined period (e.g., 24-48 hours).

-

Viability Assessment: Cell survival is quantified using assays such as MTT or lactate (B86563) dehydrogenase (LDH) release.

-

Mechanism Analysis: Expression levels of stress-related proteins like hypoxia-inducible factor 1-alpha (HIF-1α) are measured via Western blot or qPCR.

-

-

Key Finding: DMT robustly increases the survival of neurons and microglia-like cells under hypoxia, an effect that is abolished by the S1R antagonist BD1063 or by siRNA-mediated knockdown of S1R.[1][11]

Caption: Experimental workflow for assessing DMT's neuroprotective effects.

In Vivo Behavioral Studies

These studies use animal models to link S1R activation to physiological responses.

-

Objective: To determine if the behavioral effects of DMT are dependent on the S1R.

-

Methodology:

-

Animal Models: Wild-type (WT) mice and S1R knockout (KO) mice are used.

-

Drug Administration: Mice are administered DMT (e.g., 2 mg/kg, IP), often with a monoamine oxidase inhibitor to prevent rapid degradation.

-

Behavioral Test: Locomotor activity is measured in an open-field assay.

-

Data Analysis: The total distance traveled is compared between WT and S1R KO mice.

-

-

Key Finding: DMT induces hypermobility in WT mice, but this effect is absent in S1R KO mice, providing strong evidence that S1R is required for this specific behavioral output.[4][17]

Functional Consequences and Therapeutic Implications

The interaction of DMT with S1R translates into several physiological functions with significant therapeutic potential.

-

Neuroprotection and Cell Survival: By activating S1R, DMT enhances cellular resilience against stressors like hypoxia and oxidative stress.[1][11] This is achieved by mitigating ER stress and supporting mitochondrial function.[1][18] This suggests a potential therapeutic role in ischemic events like stroke.[19]

-

Immunomodulation: DMT, via S1R, modulates the function of human immune cells.[7] Specifically, it can alter the cytokine profile of monocyte-derived dendritic cells, suggesting it can regulate inflammatory responses.[7] This points to potential applications in autoimmune and inflammatory disorders.

-

Neuroplasticity and Anti-amnesic Effects: S1R activation is linked to neuroplasticity, neurogenesis, and the reversal of memory deficits in preclinical models.[16][20] This has led to the hypothesis that DMT's S1R activity could play a role in the therapeutic effects of ayahuasca in treating trauma-related disorders like PTSD by facilitating the retrieval and reconsolidation of traumatic memories.[20]

-

Contribution to Psychedelic Effects: The primary driver of DMT's hallucinogenic properties is widely accepted to be the 5-HT2A receptor.[14] The much lower affinity of DMT for S1R makes it an unlikely candidate for initiating these effects.[6][14] However, S1R may act as a modulator of the primary psychedelic experience. For instance, S1R can regulate calcium signaling downstream of 5-HT2A receptor activation, potentially fine-tuning the overall effect.[14]

Caption: Differentiated roles of DMT's primary receptor targets.

Conclusion and Future Directions

The identification of DMT as an endogenous agonist at the S1R has significantly expanded our understanding of its biological functions beyond its psychedelic effects. While the 5-HT2A receptor remains the principal target for its hallucinogenic properties, the S1R is a key mediator of DMT's neuroprotective, immunomodulatory, and potentially neuroplastic effects.

For drug development professionals, this dual pharmacology presents exciting opportunities. Targeting the S1R pathway with DMT or novel S1R-selective agonists could yield therapies for neurodegenerative diseases, ischemic injury, and inflammatory conditions. Future research should focus on:

-

Elucidating the precise conditions under which endogenous DMT levels are sufficient to activate S1R signaling physiologically.

-

Developing non-psychedelic S1R agonists that harness the therapeutic benefits of this pathway without inducing hallucinogenic effects.

-

Conducting clinical trials to investigate the therapeutic potential of S1R-mediated effects in conditions such as stroke, Alzheimer's disease, and PTSD.

By dissecting the multifaceted actions of DMT, the scientific community can unlock new therapeutic avenues that leverage the profound biology of the sigma-1 receptor.

References

- 1. Frontiers | The Endogenous Hallucinogen and Trace Amine N,N-Dimethyltryptamine (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 7. Psychedelic N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine Modulate Innate and Adaptive Inflammatory Responses through the Sigma-1 Receptor of Human Monocyte-Derived Dendritic Cells | PLOS One [journals.plos.org]

- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Endogenous Hallucinogen and Trace Amine N,N-Dimethyltryptamine (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. maps.org [maps.org]

- 15. When the Endogenous Hallucinogenic Trace Amine N,N-Dimethyltryptamine Meets the Sigma-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. shulginresearch.net [shulginresearch.net]

- 18. researchgate.net [researchgate.net]

- 19. elitmed.hu [elitmed.hu]

- 20. Frontiers | Hypothesis: The Psychedelic Ayahuasca Heals Traumatic Memories via a Sigma 1 Receptor-Mediated Epigenetic-Mnemonic Process [frontiersin.org]

The Neuroprotective Potential of N,N-Dimethyltryptamine (DMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract